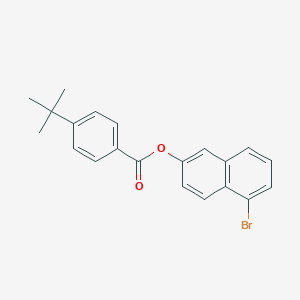
5-Bromo-2-naphthyl 4-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-naphthyl 4-tert-butylbenzoate is a chemical compound used in scientific research for its unique properties. It is commonly known as BNBTB and is a derivative of benzoic acid. BNBTB is a white solid with a molecular weight of 399.4 g/mol. It is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of BNBTB is through its interaction with the PKC enzyme. The binding of BNBTB to the regulatory domain of PKC results in a conformational change in the enzyme, which leads to its activation or inhibition. This, in turn, affects the downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
BNBTB has been shown to have various biochemical and physiological effects. Studies have shown that it can modulate the activity of PKC, which can affect cell growth, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One advantage of using BNBTB in lab experiments is its specificity for PKC. It allows researchers to study the function of this enzyme in a controlled manner. However, one limitation is that it may not be suitable for studying other proteins or enzymes, as it is specific to PKC.
将来の方向性
There are several future directions for the use of BNBTB in scientific research. One area of interest is the development of new drugs that target PKC for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the study of the role of PKC in the immune system and its potential as a target for immunotherapy. Additionally, further research is needed to understand the full range of effects of BNBTB on PKC and its downstream signaling pathways.
合成法
The synthesis of BNBTB is a multi-step process that involves the reaction of 5-bromo-2-naphthol with 4-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or chromatography.
科学的研究の応用
BNBTB is used in scientific research as a tool to study the function of proteins. It is commonly used as a ligand for the protein kinase C (PKC) enzyme. PKC is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis. BNBTB binds to the regulatory domain of PKC, which results in the activation or inhibition of the enzyme.
特性
分子式 |
C21H19BrO2 |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
(5-bromonaphthalen-2-yl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C21H19BrO2/c1-21(2,3)16-9-7-14(8-10-16)20(23)24-17-11-12-18-15(13-17)5-4-6-19(18)22/h4-13H,1-3H3 |
InChIキー |
HKDKPAFCNZKOED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290514.png)

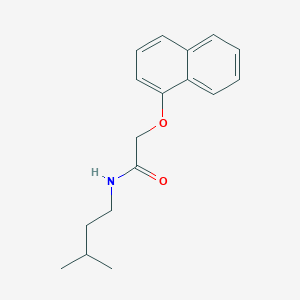
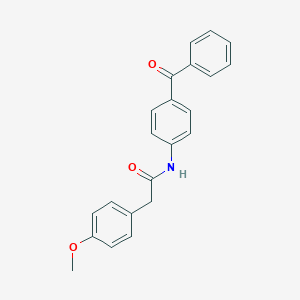

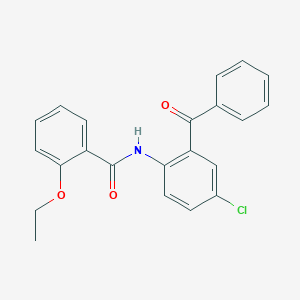
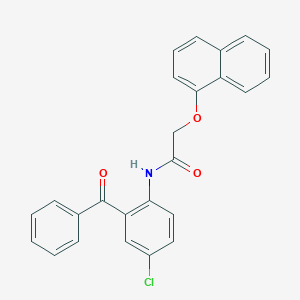
![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)